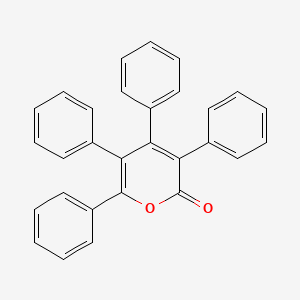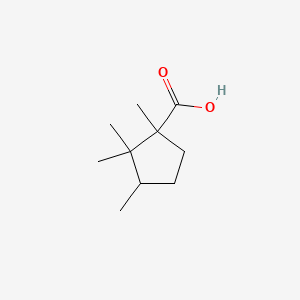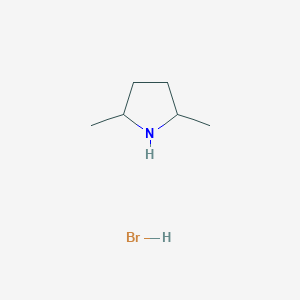
3,4,5,6-Tetraphenyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5,6-Tetraphenyl-2H-pyran-2-one: is a chemical compound with the molecular formula C29H20O2 and a molecular weight of 400.4679 It is known for its unique structure, which includes a pyran ring substituted with four phenyl groups
準備方法
Synthetic Routes and Reaction Conditions: . This method is commonly used to create heterocycles like 2H-pyrans. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: While detailed industrial production methods for 3,4,5,6-Tetraphenyl-2H-pyran-2-one are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to isolate the compound.
化学反応の分析
Types of Reactions: 3,4,5,6-Tetraphenyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: These can vary widely depending on the desired substitution, including halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
3,4,5,6-Tetraphenyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
作用機序
The mechanism of action of 3,4,5,6-Tetraphenyl-2H-pyran-2-one involves its interaction with molecular targets and pathways within a given system. The specific pathways and targets can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical events.
類似化合物との比較
2H-Pyran-2-one: A simpler analog with a similar core structure but fewer phenyl substitutions.
Tetrahydro-5,6-dimethyl-2H-pyran-2-one: Another analog with different substituents on the pyran ring.
Uniqueness: 3,4,5,6-Tetraphenyl-2H-pyran-2-one is unique due to its four phenyl groups, which confer distinct chemical properties and potential applications compared to its simpler analogs. These phenyl groups can influence the compound’s reactivity, stability, and interactions with other molecules.
特性
CAS番号 |
33524-67-3 |
|---|---|
分子式 |
C29H20O2 |
分子量 |
400.5 g/mol |
IUPAC名 |
3,4,5,6-tetraphenylpyran-2-one |
InChI |
InChI=1S/C29H20O2/c30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(31-29)24-19-11-4-12-20-24/h1-20H |
InChIキー |
QGLAPFHTDCRVOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11945850.png)
![Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate](/img/structure/B11945854.png)



![N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11945884.png)



![{[(1E)-2-(4-chlorophenyl)-1-azaprop-1-enyl]amino}aminomethane-1-thione](/img/structure/B11945898.png)
![Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate](/img/structure/B11945903.png)

![1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B11945910.png)

